molecular formula C20H18F3N3O2S B2702168 1-Naphthalen-2-ylsulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 556010-07-2

1-Naphthalen-2-ylsulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No. B2702168
CAS RN: 556010-07-2
M. Wt: 421.44
InChI Key: HIPXOSHPLJWRQV-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . The naphthalen-2-ylsulfonyl and 5-(trifluoromethyl)pyridin-2-yl groups attached to the piperazine ring could potentially alter its properties and biological activity.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

A study described the synthesis, pharmacological evaluation, and molecular modelling of novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4]nonane-3,8-dione derivatives, highlighting their potential anticonvulsant agents. The synthesized compounds exhibited significant delay in the onset of convulsion and prolongation of survival time compared to phenobarbital, indicating CNS depressant activity via modulation of benzodiazepine allosteric site in GABA-A receptors (Ghareb et al., 2017).

Molecular Interaction with CB1 Cannabinoid Receptor

Another study focused on the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, using AM1 molecular orbital method for conformational analysis. This research provided insights into the steric binding interaction with the receptor, suggesting that certain conformers possess the proper spatial orientation and distinct electrostatic character to bind to the CB1 receptor, potentially offering antagonist activity (Shim et al., 2002).

Potent and Selective 5-HT6 Antagonists

In the realm of CNS diseases, a novel series of 5-piperazinyl-3-sulfonylindazoles were identified as potent and selective 5-HT6 antagonists, aimed at cognitive enhancement. The synthesis, SAR, and pharmacokinetic and pharmacological activities of these compounds, including 3-(naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazole, were elaborated, highlighting their significance in enhancing cognitive functions (Liu et al., 2010).

Atypical Antipsychotic Agents

Research on (piperazin-1-yl-phenyl)-arylsulfonamides revealed compounds with high affinities for both 5-HT(2C) and 5-HT(6) receptors, presenting a novel series of atypical antipsychotic agents. One compound, in particular, showed high affinity and considerable antagonistic activity for both receptors, indicating its potential in treating psychiatric disorders (Park et al., 2010).

properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2S/c21-20(22,23)17-6-8-19(24-14-17)25-9-11-26(12-10-25)29(27,28)18-7-5-15-3-1-2-4-16(15)13-18/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPXOSHPLJWRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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